molecular formula C11H14N4O B12885568 Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- CAS No. 61450-69-9

Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-

Cat. No.: B12885568
CAS No.: 61450-69-9
M. Wt: 218.26 g/mol
InChI Key: YOQBCJRJJHCPFJ-UHFFFAOYSA-N
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Description

2-(Methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino)ethanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a phenyl group attached to the triazole ring and a methylaminoethanol moiety

Preparation Methods

The synthesis of 2-(Methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with methylamine, followed by reduction with a suitable reducing agent to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

2-(Methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for designing new chemical entities with potential biological activities.

    Biology: In biological research, the compound has been investigated for its antimicrobial and antifungal properties.

    Medicine: The compound has shown promise in medicinal chemistry for its potential anticancer and anti-inflammatory activities.

    Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, the compound may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. Additionally, the compound can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

2-(Methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino)ethanol can be compared with other triazole derivatives to highlight its uniqueness:

    Fluconazole: A well-known antifungal agent that contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant that contains a triazole ring.

The uniqueness of 2-(Methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino)ethanol lies in its specific structure and the presence of the phenyl group, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives .

Biological Activity

Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- is C₁₁H₁₄N₄O, with a molecular weight of 218.26 g/mol. The structure features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the ethanol moiety enhances its solubility in polar solvents, making it suitable for various pharmaceutical applications .

The mechanism of action for Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- primarily involves its interaction with specific biological targets. The triazole ring can bind to metal ions and enzymes, modulating their activity. This binding capability is crucial for its potential as an antifungal agent and in anticancer therapies.

Interaction Studies

Molecular docking studies suggest that Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- exhibits significant binding affinity to various enzymes involved in cancer cell proliferation. This interaction may inhibit the enzymatic activity necessary for tumor growth and metastasis .

Antimicrobial Activity

Triazole derivatives are widely studied for their antimicrobial properties. Research indicates that Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- may exhibit antifungal activity similar to other triazole compounds. For instance, studies have shown that triazoles can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity .

Anticancer Properties

The anticancer potential of Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- has been highlighted in various studies. Compounds within the triazole class have shown efficacy against several cancer types by inducing apoptosis and inhibiting cell proliferation. For example, derivatives have been found to affect pathways related to cell cycle regulation and apoptosis in cancer cells .

Case Studies

Several case studies have explored the biological effects of triazole derivatives:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that triazole derivatives significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Antifungal Activity : Another investigation reported that specific triazole compounds showed strong antifungal activity against Candida species by disrupting ergosterol synthesis.

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-, it is useful to compare it with other triazole compounds:

Compound NameStructureUnique Features
1-(5-methyl-1H-1,2,4-triazol-3-yl)-ethanonestructureContains a ketone group; known antifungal agent.
4-amino-5-(4-methoxyphenyl)-1H-1,2,4-triazolestructureExhibits anticancer properties; lacks ethanol moiety.
5-(4-fluorophenyl)-1H-1,2,4-triazolestructureFluorinated derivative; enhances lipophilicity and bioavailability.

The unique combination of functional groups in Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]- may enhance its biological activity compared to these similar compounds.

Properties

CAS No.

61450-69-9

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-[methyl-(5-phenyl-1H-1,2,4-triazol-3-yl)amino]ethanol

InChI

InChI=1S/C11H14N4O/c1-15(7-8-16)11-12-10(13-14-11)9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3,(H,12,13,14)

InChI Key

YOQBCJRJJHCPFJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NNC(=N1)C2=CC=CC=C2

Origin of Product

United States

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